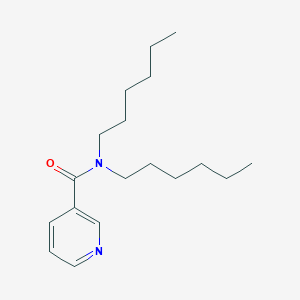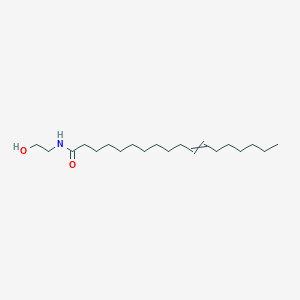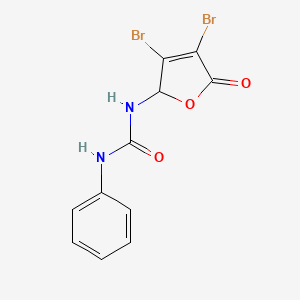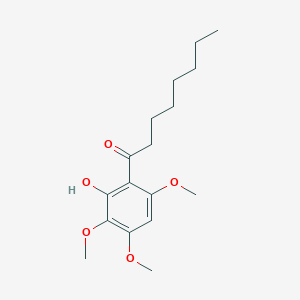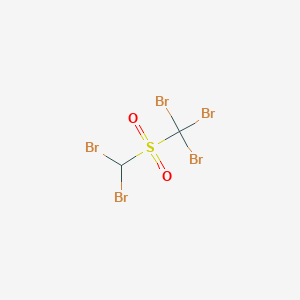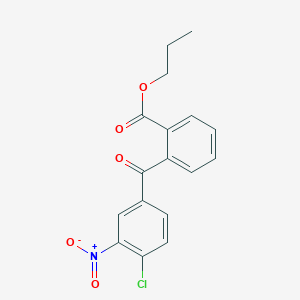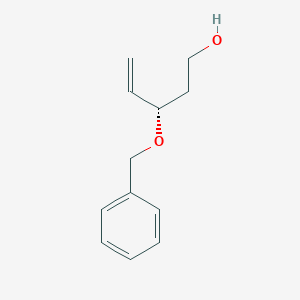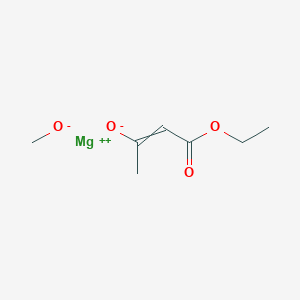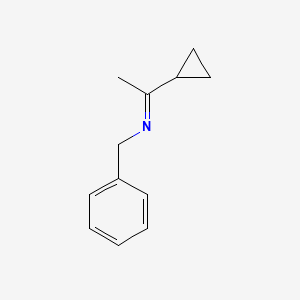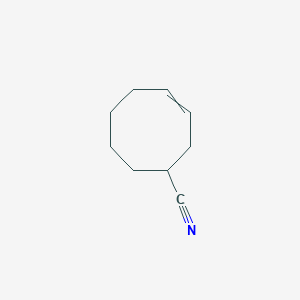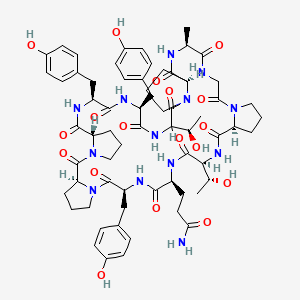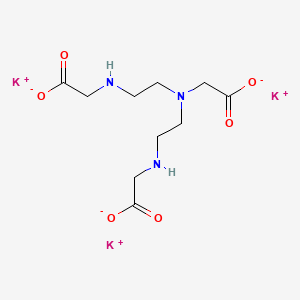
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt typically involves the reaction of diethylenetriamine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: Employed in biochemical assays and experiments to study metal ion interactions with biological molecules.
Medicine: Utilized in diagnostic imaging and as a treatment for metal poisoning due to its ability to bind and remove metal ions from the body.
Industry: Applied in water treatment processes to remove heavy metals and in the formulation of cleaning agents
Mechanism of Action
The mechanism of action of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxyl and amino groups present in the molecule, which act as binding sites for the metal ions .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Nitrilotriacetic acid (NTA): Used for similar purposes but has a different molecular structure
Uniqueness
Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt is unique due to its high affinity for metal ions and its stability in various chemical environments. This makes it particularly effective in applications requiring strong and stable metal ion chelation .
Properties
CAS No. |
152007-82-4 |
|---|---|
Molecular Formula |
C10H16K3N3O6 |
Molecular Weight |
391.55 g/mol |
IUPAC Name |
tripotassium;2-[2-[carboxylatomethyl-[2-(carboxylatomethylamino)ethyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3K/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI Key |
WLYKRWONZKEJRU-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CCNCC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



